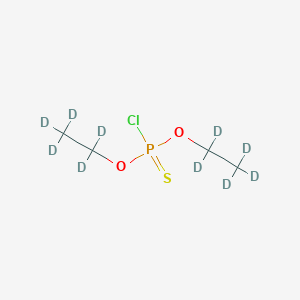
(Methyl)triphenylphosphonium Iodide-d3
Übersicht
Beschreibung
Methyltriphenylphosphonium iodide-d3 (MTPI-d3) is an organophosphorus compound that has been widely used in scientific research, particularly in the fields of biochemistry and physiology. It is a stable, water-soluble, and non-toxic compound that has been used in a variety of laboratory experiments. MTPI-d3 has also been found to have potential applications in the medical field as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthesis of Triphenylamine-Based Dyes
(Methyl)triphenylphosphonium Iodide-d3: is utilized in the synthesis of triphenylamine-based dyes . These dyes are significant due to their application in organic light-emitting diodes (OLEDs) and other electronic devices. The compound acts as a reactant, facilitating the formation of complex dye molecules that exhibit desirable photophysical properties.
Production of Polyolefinic Aromatic Molecules
This compound is also involved in the production of polyolefinic aromatic molecules with pyrene . These molecules are essential for the development of dye-sensitized solar cells, which are a promising alternative to traditional photovoltaic cells due to their lower production costs and potential for higher energy conversion efficiencies.
Wittig Reaction Precursor
Methyl-d3-triphenylphosphonium iodide: serves as a precursor to Wittig reagents . The Wittig reaction is a widely used chemical reaction in organic synthesis for the preparation of alkenes from aldehydes or ketones using phosphonium ylides. This reaction is pivotal in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Carbon-Carbon Bond Formation
The compound is a reagent in reactions that involve carbon-carbon bond formation . This is a fundamental type of reaction in organic chemistry, allowing for the construction of complex molecular structures from simpler ones. It’s particularly useful in the synthesis of larger, more complex organic molecules.
Stereoselective Synthesis of Vinyl Ethers
Methyl-d3-triphenylphosphonium iodide: is used in the stereoselective synthesis of vinyl ethers . This application is crucial in the field of medicinal chemistry, where the stereochemistry of a molecule can significantly influence its biological activity and pharmacokinetics.
Carbon Homologation of Aldehydes
The compound finds application in the carbon homologation of aldehydes . This process is used to extend the carbon chain of an aldehyde, which is an important step in the synthesis of various organic molecules, particularly in the pharmaceutical industry where modifications to the carbon chain can lead to new drug candidates.
Ligand in Coupling Reactions
It acts as a ligand in coupling reactions . Coupling reactions are a set of highly valuable chemical reactions in organic synthesis, especially in the construction of complex organic compounds, including natural products, pharmaceuticals, and polymers.
Thermal Stabilizer in Polycarbonate Food Packaging
Lastly, Methyl-d3-triphenylphosphonium iodide is used as a thermal stabilizer in the production of polycarbonate materials for food packaging . Polycarbonates require stabilization to withstand the high temperatures involved in manufacturing processes, and this compound provides that stability, ensuring the safety and durability of the packaging material.
Wirkmechanismus
Target of Action
Methyl-d3-triphenylphosphonium Iodide is a quaternary ammonium salt Quaternary ammonium salts are generally known to interact with a variety of biological targets, including enzymes and cell membranes .
Mode of Action
It is known that quaternary ammonium salts can carry nucleophiles from the aqueous to the organic phase, and are commonly used as phase-transfer catalysts . The phosphonium derivatives, like Methyl-d3-triphenylphosphonium Iodide, are favored for their higher thermal stability .
Biochemical Pathways
It has been used as a reactant for the synthesis of various compounds, indicating its involvement in multiple chemical reactions . These include the synthesis of triphenylamine-based dyes, diastereoisomeric carba analogs of glycal-derived vinyl epoxides, alkaloid natural products via organocascade catalysis, and triplet carbenes via oxidation of allene compounds .
Result of Action
Its use in the synthesis of various compounds suggests that it plays a crucial role in facilitating chemical reactions .
Action Environment
The action of Methyl-d3-triphenylphosphonium Iodide can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is known to have higher thermal stability . .
Eigenschaften
IUPAC Name |
triphenyl(trideuteriomethyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMIXMFEVJHFNY-NIIDSAIPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584126 | |
| Record name | (~2~H_3_)Methyl(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Methyl)triphenylphosphonium Iodide-d3 | |
CAS RN |
1560-56-1 | |
| Record name | (~2~H_3_)Methyl(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1560-56-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-2-propyn-1-ol](/img/structure/B28725.png)









